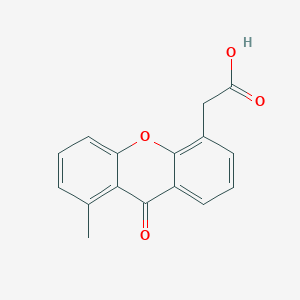

8-Methylxanthen-9-one-4-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

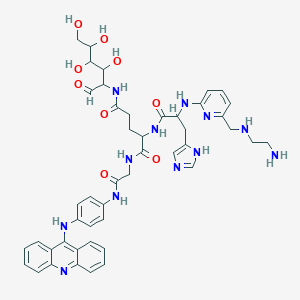

8-Methylxanthen-9-one-4-acetic acid belongs to the class of organic compounds known as xanthones . These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring .

Synthesis Analysis

The synthesis of 8-Methylxanthen-9-one-4-acetic acid is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . More detailed information about the synthesis process can be found in relevant scientific literature .Molecular Structure Analysis

The molecular formula of 8-Methylxanthen-9-one-4-acetic acid is C16H12O4 . It has an average mass of 268.264 Da and a mono-isotopic mass of 268.073547 Da .Scientific Research Applications

Human Exposome Research

This compound has been identified in human blood, particularly in individuals exposed to this compound or its derivatives . It is not a naturally occurring metabolite, which makes it significant for studies related to the human exposome. The exposome encompasses all the environmental exposures an individual has experienced and can include chemicals such as 8-Methylxanthen-9-one-4-acetic acid .

Synthetic Approaches in Medicinal Chemistry

Xanthone derivatives, including 8-Methylxanthen-9-one-4-acetic acid , have shown promising biological activities . Synthetic strategies toward xanthone derivatives are crucial for developing new medications with potential anti-cancer, anti-Alzheimer, and anti-inflammatory activities.

Antioxidant and Anti-inflammatory Applications

The unique 9H-xanthen-9-one scaffold of xanthones allows for a diversity of medical applications8-Methylxanthen-9-one-4-acetic acid can be used to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This is particularly relevant in the development of anti-inflammatory drugs.

Fluorescent Agent in Bioimaging

Xanthones can serve as fluorescent agents due to their structural properties8-Methylxanthen-9-one-4-acetic acid could potentially be used in bioimaging applications to track biological processes or the distribution of drugs within the body .

Organic Synthesis and Material Science

This compound is used in organic synthesis for preparing pharmaceuticals, dyes, and insecticides . Its properties may also be explored in material science for the development of new materials with specific optical properties.

Photopolymerization in Dentistry

Derivatives of xanthones, such as 8-Methylxanthen-9-one-4-acetic acid , have been studied for their role as photoinitiators in polymerization processes . This application is particularly relevant in dentistry for light-cured resin composites.

Mechanism of Action

Mode of Action

It’s known that derivatives of xanthenone-4-acetic acid (xaa) were developed as analogues of flavone-8-acetic acid (faa), a drug with excellent activity against experimental tumors in mice but no clinical activity . XAA derivatives were found to differ from conventional cytotoxic agents by having little direct cytotoxic activity against cultured cells .

Pharmacokinetics

It has been identified in human blood, indicating that it can be absorbed and distributed in the body .

Result of Action

As mentioned earlier, XAA derivatives, including 8-Methylxanthen-9-one-4-acetic acid, have been found to have little direct cytotoxic activity against cultured cells .

properties

IUPAC Name |

2-(8-methyl-9-oxoxanthen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMULPZJAGQWGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151825 |

Source

|

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylxanthen-9-one-4-acetic acid | |

CAS RN |

117570-76-0 |

Source

|

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)